1-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-phenylurea
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Overview
Description
1-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-phenylurea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a dimethylamino group attached to a pyrimidine ring, which is further connected to a phenylurea moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body
Mode of Action
For instance, some compounds bind to the active sites of enzymes, inhibiting their function
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, including those involved in cellular metabolism and signal transduction
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties
Result of Action
Similar compounds have been known to exert various biological effects, such as anti-inflammatory, anticancer, and antiviral activities
Action Environment
Factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-phenylurea typically involves the reaction of 4-(dimethylamino)-6-methylpyrimidine-2-carbaldehyde with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-phenylurea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-phenylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 1-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-phenylthiourea
- 1-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-phenylcarbamate
Uniqueness
1-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-phenylurea is unique due to its specific structural features, such as the presence of both a dimethylamino group and a phenylurea moiety. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-11-9-14(20(2)3)19-13(17-11)10-16-15(21)18-12-7-5-4-6-8-12/h4-9H,10H2,1-3H3,(H2,16,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKUYIBXPUPNEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)NC2=CC=CC=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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